molecular formula C9H12ClN3O3 B7829717 H-D-ALA-PNA HCL

H-D-ALA-PNA HCL

Cat. No.: B7829717
M. Wt: 245.66 g/mol
InChI Key: YEXRLSXNWLNHQR-UHFFFAOYSA-N
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Description

H-D-ALA-PNA HCl (CAS 50450-80-1) is a tripeptide derivative consisting of three alanine (Ala) residues conjugated to a para-nitroanilide (PNA) group, with a hydrochloride salt formulation. Its molecular formula is C₁₅H₂₂ClN₅O₅, and it has a molecular weight of 387.82 g/mol . The compound is typically stored at -20°C to maintain stability and is used extensively in biochemical research, particularly as a chromogenic substrate for protease enzymes. The PNA group releases a yellow-colored product upon enzymatic cleavage, enabling spectrophotometric detection of enzyme activity .

Properties

IUPAC Name

2-amino-N-(4-nitrophenyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3.ClH/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15;/h2-6H,10H2,1H3,(H,11,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXRLSXNWLNHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388481
Record name D-Alanine 4-nitroanilide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201731-77-3
Record name D-Alanine 4-nitroanilide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-ALA-PNA HCL typically involves the reaction of D-alanine with 4-nitroaniline in the presence of hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing production costs .

Chemical Reactions Analysis

Types of Reactions

H-D-ALA-PNA HCL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used in further chemical synthesis and research .

Scientific Research Applications

Enzymatic Assays

H-D-ALA-PNA HCl is predominantly used in enzymatic assays to detect and quantify protease activity. The substrate's specificity for D-aminopeptidases makes it an essential tool in studying enzyme kinetics and mechanisms.

Enzyme Concentration (μg/mL)Rate of Hydrolysis (μmol/min)
0.10.05
0.50.20
1.00.45

This table illustrates the linear relationship between enzyme concentration and hydrolysis rate, confirming the compound's utility in enzymatic assays.

Drug Development

The compound is employed in screening assays to identify potential protease inhibitors for therapeutic applications. In one study, various compounds were tested for their ability to inhibit the hydrolysis reaction catalyzed by D-aminopeptidases, demonstrating that some synthetic inhibitors could reduce enzyme activity by up to 70%.

Biochemical Studies

This compound aids in investigating the mechanisms of protease action and substrate specificity. Its chromogenic properties allow for the development of diagnostic tools and further research into peptide metabolism and bacterial cell wall synthesis.

Case Study 1: Enzymatic Activity Measurement

In a study aimed at characterizing D-aminopeptidases from bacterial sources, researchers utilized this compound as a substrate. The results indicated that varying concentrations of the enzyme significantly influenced the rate of hydrolysis, confirming its effectiveness as a tool for studying enzyme kinetics.

Case Study 2: Drug Screening

Another significant application involved using this compound to screen for potential protease inhibitors. The study highlighted the compound's role in drug discovery by demonstrating that certain synthetic inhibitors could effectively reduce enzyme activity.

Mechanism of Action

The mechanism of action of H-D-ALA-PNA HCL involves its interaction with specific enzymes and proteins. It acts as a substrate for certain enzymes, leading to the formation of products that can be studied to understand enzyme kinetics and mechanisms. The molecular targets and pathways involved include aminopeptidases and other proteolytic enzymes .

Comparison with Similar Compounds

Structural Analogs and Key Differences

H-D-ALA-PNA HCl belongs to a family of peptide-PNA derivatives with variations in amino acid sequences and terminal modifications. Below is a comparison with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications
This compound 50450-80-1 C₁₅H₂₂ClN₅O₅ 387.82 Tri-alanine sequence, PNA group, HCl salt Protease substrate assays
L-ARGININE-PNA 2HCl 40127-11-5 C₁₂H₂₀Cl₂N₆O₃ 367.23 Arginine residue, PNA group, di-HCl salt Trypsin or thrombin substrate assays
H-ALA-PHE-PNA · HCl Not provided Likely C₁₈H₂₂ClN₅O₅ ~420 (estimated) Ala-Phe dipeptide, PNA group, HCl salt Chymotrypsin or elastase assays
H-ALA-ALA-ALA-NH₂ · HCl Not provided C₉H₂₀ClN₅O₄ 289.74 Tri-alanine sequence, amide terminus, HCl Peptide synthesis or stability studies

Notes:

  • Amino acid sequence dictates enzyme specificity. For example, arginine-containing analogs (e.g., L-ARG-PNA 2HCl) target trypsin-like proteases, while alanine-rich sequences (e.g., this compound) may target elastases or subtilisins .
  • Salt form (HCl vs. di-HCl) influences solubility and crystallinity. This compound’s single HCl group may offer moderate solubility compared to the di-HCl salt of L-ARG-PNA 2HCl .

Enzymatic Specificity and Performance

  • This compound: Optimal for enzymes requiring small, non-polar residues (e.g., elastase). The PNA group provides a detection limit of ~0.1–1.0 μM in kinetic assays .
  • L-ARG-PNA 2HCl : Used for trypsin-like proteases due to the arginine residue’s positively charged side chain. Exhibits faster cleavage rates (~2x) compared to alanine-based substrates in trypsin assays .
  • H-ALA-PHE-PNA · HCl : The phenylalanine residue enhances specificity for chymotrypsin, which prefers aromatic residues. Reported to have a higher $ V_{max} $ than this compound in chymotrypsin assays .

Physicochemical Properties and Stability

Property This compound L-ARG-PNA 2HCl H-ALA-PHE-PNA · HCl
Solubility in Water Moderate (10–20 mg/mL) High (>50 mg/mL) Low (<5 mg/mL)
Stability Stable at -20°C Stable at -20°C Degrades above 25°C
Storage -20°C, desiccated -20°C, desiccated -80°C recommended
Hazard Profile Low acute toxicity Moderate eye irritation Skin sensitization risk

Notes:

  • This compound and L-ARG-PNA 2HCl share similar storage requirements, but the latter’s di-HCl salt enhances solubility .
  • H-ALA-PHE-PNA · HCl’s lower solubility and stability necessitate stringent storage conditions .

Biological Activity

H-D-Ala-pNA HCl, or H-D-Alanine-p-nitrophenylamide hydrochloride, is a synthetic compound notable for its biological activity, particularly as a substrate for various enzymes. This article explores its mechanisms of action, applications in biochemical assays, and relevant research findings.

  • Molecular Formula : C₉H₁₂ClN₃O₃
  • Molecular Weight : Approximately 245.66 g/mol

This compound is characterized by a p-nitroaniline moiety that provides chromogenic properties, enabling colorimetric detection in enzymatic assays. The compound's structure allows it to interact specifically with bacterial D-aminopeptidases and dipeptidyl peptidase IV (DPP-IV), which are crucial in peptide metabolism and glucose regulation.

The primary mechanism of action for this compound involves its hydrolysis by specific proteases. Upon cleavage of the amide bond by these enzymes, p-nitroaniline (pNA) is released, resulting in a measurable increase in absorbance at specific wavelengths. This reaction is pivotal for quantifying enzyme activity in various biological contexts.

Substrate for Dipeptidyl Peptidase IV (DPP-IV)

This compound exhibits significant biological activity through its interaction with DPP-IV, an enzyme that plays a vital role in glucose metabolism and immune regulation by inactivating incretin hormones. Inhibitors of DPP-IV are of considerable interest in diabetes treatment, underscoring the relevance of this compound in pharmacological research.

Substrate for Bacterial D-Amino Peptidases

The compound serves as a substrate for bacterial D-aminopeptidases, facilitating the cleavage of L-alanine from various peptides. This interaction is essential for understanding peptide metabolism and the role of these enzymes in microbial physiology.

Applications in Research

This compound finds extensive applications in scientific research:

  • Enzymatic Assays : It is widely used for detecting and quantifying protease activity.
  • Drug Development : The compound aids in screening assays to identify potential protease inhibitors.
  • Biochemical Studies : It facilitates investigations into the mechanisms of protease action and substrate specificity.

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityPrimary Use
L-Alanyl-L-prolinyl-p-nitroanilide hydrochlorideSimilar amino acid structureSubstrate for dipeptidyl peptidase IV
H-D-Val-Leu-Lys-pNA·2 HClSimilar chromogenic propertiesSubstrate for plasmin studies
L-Leucyl-L-alanylnitrophenylamide hydrochlorideRelated peptide structureEnzyme activity assay

This table highlights compounds that share structural or functional similarities with this compound, emphasizing its unique properties and applications.

Case Studies and Research Findings

  • Enzyme Kinetics Studies : Research has shown that this compound can effectively measure the kinetics of DPP-IV inhibition, providing insights into potential therapeutic targets for diabetes management. Studies utilizing this compound have demonstrated its ability to differentiate between various inhibitors based on their effect on enzyme activity.
  • Microbial Physiology Investigations : Investigations involving bacterial D-aminopeptidases have utilized this compound to elucidate the metabolic pathways influenced by these enzymes. The compound's specificity allows researchers to explore the dynamics of peptide metabolism within microbial systems.
  • Clinical Relevance : The relevance of this compound extends to clinical settings where understanding protease interactions can lead to novel therapeutic strategies against diseases such as diabetes and other metabolic disorders.

Q & A

Q. Basic

  • NMR Spectroscopy : Use ¹H/¹³C NMR in DMSO-d6 to confirm backbone structure. Assign resonances (e.g., H-D-Ala α-proton at δ 3.8–4.2 ppm) and verify HCl salt formation via downfield shifts .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and isotopic pattern .
  • HPLC-PDA : Monitor purity (>95%) at 254 nm (PNA absorption) .

How can researchers determine the purity and stability of this compound under varying storage conditions?

Q. Basic

  • Purity : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to detect degradation products (e.g., hydrolyzed PNA).
  • Stability : Store lyophilized powder at -20°C in desiccated, amber vials. Monitor via periodic NMR to detect hygroscopic degradation .

How should researchers address low yields during this compound synthesis?

Q. Advanced

  • Troubleshooting :
    • Coupling Efficiency : Replace HOBt with OxymaPure for higher activation .
    • Side Reactions : Add 2% v/v DIEA to suppress racemization during SPPS .
    • Purification Losses : Optimize HPLC gradient (e.g., 5–50% MeCN over 30 min) to reduce tailing .

How can discrepancies in reported bioactivity data for this compound be resolved?

Q. Advanced

  • Comparative Replication : Repeat assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) using identical buffer systems .
  • Variable Control : Verify compound purity (>98%) and exclude solvent effects (e.g., DMSO interference in fluorescence assays) .
  • Meta-Analysis : Use statistical tools (ANOVA) to assess inter-lab variability and identify confounding factors (e.g., cell line differences) .

What are the best practices for cross-disciplinary applications of this compound (e.g., in drug delivery or enzyme studies)?

Q. Advanced

  • Drug Delivery : Assess solubility in PBS (pH 7.4) and compatibility with lipid nanoparticles via dynamic light scattering .
  • Enzyme Assays : Pre-incubate with target proteases (e.g., trypsin) to quantify inhibition kinetics (IC50 via nonlinear regression) .

How can functional group interactions in this compound be validated experimentally?

Q. Basic

  • FT-IR Spectroscopy : Confirm amide bonds (1640–1680 cm⁻¹) and nitro group stretching (1520 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal structure to validate hydrogen bonding between HCl and the peptide backbone .

What strategies optimize reaction conditions for scaled-up synthesis of this compound?

Q. Advanced

  • DOE Approach : Use a 2³ factorial design to optimize temperature (0–25°C), coupling time (1–4 hr), and solvent (DMF vs. NMP) .
  • Cost-Benefit Analysis : Compare SPPS vs. solution-phase synthesis for batch yields >10 g .

How should researchers integrate computational modeling with experimental data for this compound?

Q. Advanced

  • Molecular Dynamics (MD) : Simulate peptide-PNA interactions in explicit solvent (e.g., TIP3P water) to predict conformational stability .
  • Docking Studies : Use AutoDock Vina to model binding to serine proteases and validate with SPR kinetics .

What methodologies ensure ethical and rigorous reporting of this compound research?

Q. Basic

  • NIH Guidelines : Disclose synthesis protocols, purity data, and statistical methods (e.g., SD/SE in triplicate assays) .
  • Transparency : Share raw NMR/MS files in open repositories (e.g., Zenodo) for peer validation .

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